1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-
Description
The compound 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- (hereafter referred to as CPMPD) is a dibenzoylmethane derivative characterized by two aromatic substituents: a 4-chlorophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJEXGLRWDMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458851 | |
| Record name | 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37975-19-2 | |
| Record name | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37975-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Claisen condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- may involve large-scale Claisen condensation reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Synthetic Chemistry
Synthesis of Derivatives:
The compound serves as an important intermediate in the synthesis of various derivatives. For instance, it can be utilized to synthesize fluorinated derivatives that exhibit enhanced reactivity towards electrophilic substitution reactions. A study demonstrated that the compound can be transformed into 2-fluoro-1,3-bis(4-methoxyphenyl)-1,3-propanedione through specific reaction conditions involving hydrochloric acid and ethyl acetate extraction methods .
Yield Optimization:
Research has focused on optimizing the yield of synthesizing this compound, with reported yields ranging from 9% to 10% for various synthetic routes. This optimization is crucial for industrial applications where cost-effectiveness and efficiency are paramount .
Medicinal Chemistry
Therapeutic Potential:
The compound exhibits potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been investigated for its ability to inhibit enzymes related to metabolic syndrome, including those involved in type 2 diabetes and obesity. Specifically, compounds derived from this diketone scaffold have shown promise in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucose metabolism and fat accumulation .
Case Studies:
A notable case study highlighted the use of derivatives of this compound in preclinical models for treating conditions such as insulin resistance and hypertension. The results indicated significant improvements in metabolic parameters when these compounds were administered .
Material Science
Coordination Chemistry:
In material science, the compound has been explored for its coordination chemistry with rare earth elements such as Europium (Eu) and Terbium (Tb). Complexes formed with 1,3-bis(4-chlorophenyl)-1,3-propanedione have been studied for their luminescent properties. These complexes have potential applications in optoelectronic devices due to their unique photophysical characteristics .
Nanomaterials Development:
Additionally, research has indicated that this diketone can be used as a precursor for developing nanomaterials that exhibit enhanced catalytic activity. The incorporation of this compound into nanostructured materials has shown improved performance in catalytic reactions compared to traditional catalysts .
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Physicochemical Properties
Key Observations :
- Avobenzone ’s tert-butyl group increases lipophilicity, making it suitable for sunscreen formulations .
- CPMPD ’s chloro group may enhance stability under UV exposure compared to nitro-substituted analogs .
- Hydroxyl-substituted analogs (e.g., DBM11) exhibit higher polarity but lower thermal stability due to tautomerization .
Biological Activity
1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-, also known as a β-diketone compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- is . Its structure includes two aromatic rings substituted with methoxy and chloro groups, contributing to its chemical reactivity and biological activity.
- Molecular Structure :
- SMILES :
COC1=CC=C(C(CC(C2=CC=C(Cl)C=C2)=O)=O)C=C1 - InChI Key :
HXLJEXGLRWDMDB-UHFFFAOYSA-N
- SMILES :
Biological Activity Overview
Research has indicated that β-diketones like 1,3-Propanedione derivatives exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that β-diketones can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated broad-spectrum antibacterial activity, indicating potential for use in treating infections .
- Anticancer Properties : Some β-diketones have been studied for their anticancer effects. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific signaling pathways .
- Antioxidant Activity : The presence of methoxy and chloro substituents enhances the antioxidant capacity of these compounds. Antioxidant assays have shown that they can scavenge free radicals effectively, contributing to their protective effects against oxidative stress .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione against several bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .
Case Study 2: Anticancer Mechanisms
Research conducted on the anticancer activity of β-diketone complexes demonstrated that these compounds could effectively inhibit tumor cell proliferation. The mechanism involved the induction of apoptosis via mitochondrial pathways. The study highlighted that the presence of electron-withdrawing groups such as chlorine significantly enhanced the cytotoxicity against cancer cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | Anticancer Activity | Antioxidant Capacity |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione | Significant (MIC < 10 µg/mL) | Moderate (IC50 = 25 µM) | High (IC50 = 50 µM) |
| 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | Moderate (MIC = 20 µg/mL) | High (IC50 = 15 µM) | Moderate (IC50 = 75 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
